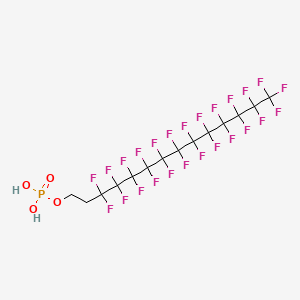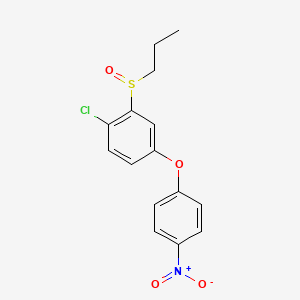
Phenproxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenproxide is a chemical compound with the molecular formula C15H14ClNO4S It is known for its unique structure, which includes a chlorinated benzene ring and a nitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
Phenproxide can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-5-nitrophenol with propylsulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of benzene followed by nitration and subsequent sulfoxidation. The reaction conditions are carefully monitored to ensure high yield and purity of the final product. Industrial production also involves purification steps such as recrystallization and chromatography to remove any impurities.
化学反应分析
Types of Reactions
Phenproxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chlorinated benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Phenproxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of phenproxide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s effects are mediated through its ability to bind to and modify the activity of proteins and other biomolecules. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and modulation of signaling pathways.
相似化合物的比较
Phenproxide can be compared to other similar compounds such as:
Phenol: Both compounds contain a phenol moiety, but this compound has additional functional groups that confer unique properties.
Chlorobenzene: Similar to this compound in having a chlorinated benzene ring, but lacks the nitrophenoxy and sulfoxide groups.
Nitrophenol: Shares the nitrophenoxy group with this compound but differs in other structural aspects.
This compound stands out due to its combination of functional groups, which gives it distinct chemical and biological properties.
属性
CAS 编号 |
49828-75-3 |
|---|---|
分子式 |
C15H14ClNO4S |
分子量 |
339.8 g/mol |
IUPAC 名称 |
1-chloro-4-(4-nitrophenoxy)-2-propylsulfinylbenzene |
InChI |
InChI=1S/C15H14ClNO4S/c1-2-9-22(20)15-10-13(7-8-14(15)16)21-12-5-3-11(4-6-12)17(18)19/h3-8,10H,2,9H2,1H3 |
InChI 键 |
SVZDUAFLNFAGIA-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


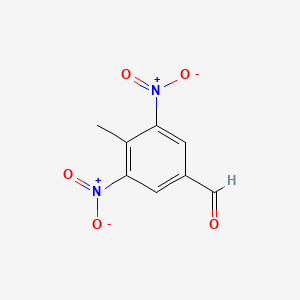

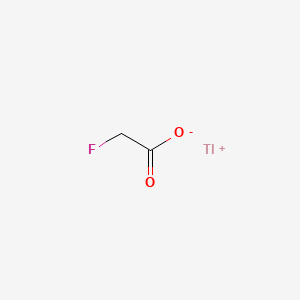
![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)
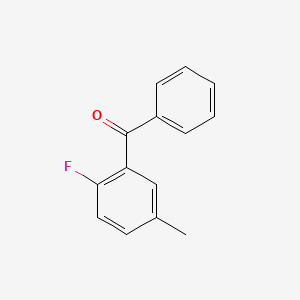
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
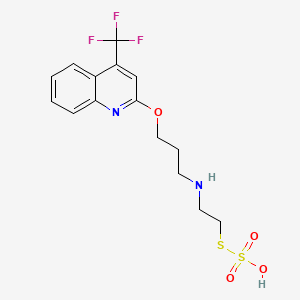
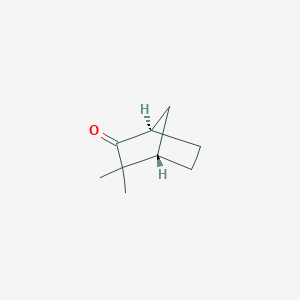
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
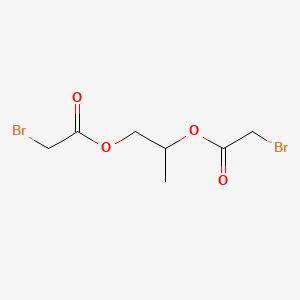
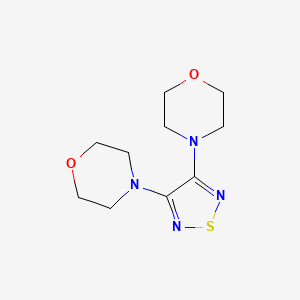
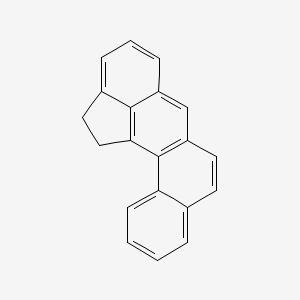
![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)
